Pyridine, 3-methyl-5-phenoxy-
CAS No.:
Cat. No.: VC19983423
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 3-methyl-5-phenoxypyridine |
| Standard InChI | InChI=1S/C12H11NO/c1-10-7-12(9-13-8-10)14-11-5-3-2-4-6-11/h2-9H,1H3 |
| Standard InChI Key | JSPLRPPLJGKXEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1)OC2=CC=CC=C2 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Configuration
Pyridine, 3-methyl-5-phenoxy- belongs to the pyridine derivative family, characterized by a six-membered aromatic ring containing one nitrogen atom. The methyl group at position 3 and phenoxy group at position 5 introduce steric and electronic modifications that influence its reactivity and interactions. The IUPAC name for this compound is 3-methyl-5-phenoxypyridine, with a molecular formula of and a molecular weight of 185.22 g/mol .
Key structural features include:
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Aromatic pyridine ring: Provides a planar geometry and π-electron system for molecular interactions.
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Methyl substituent: Enhances lipophilicity and modulates electronic density.
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Phenoxy group: Introduces steric bulk and potential for hydrogen bonding via the ether oxygen .
Table 1: Physicochemical Properties of Pyridine, 3-Methyl-5-Phenoxy-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 185.22 g/mol | |
| CAS Number | 73571-20-7 | |
| SMILES | CC1=CC(=CN=C1)OC2=CC=CC=C2 | |
| InChI Key | JSPLRPPLJGKXEQ-UHFFFAOYSA-N |
Computational and Spectral Insights
Density Functional Theory (DFT) studies reveal that frontier molecular orbitals (HOMO and LUMO) of pyridine derivatives like 3-methyl-5-phenoxy- play critical roles in their reactivity and BBB penetration capabilities. The energy gap () for this compound suggests moderate electronic stability, suitable for interactions with biological targets . Infrared (IR) spectroscopy identifies characteristic peaks for C-N stretching (1,250 cm) and aromatic C-H bending (750 cm).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-methyl-5-phenoxy-pyridine typically involves coupling reactions between fenofibric acid (FFA) derivatives and aminopyridines. A notable method employs fenofibric chloride (FFC), an activated intermediate, reacted with 3-methyl-5-aminopyridine under controlled conditions:
This reaction proceeds in dichloromethane at 0–5°C, yielding >97% purity without chromatographic purification . Challenges include the low nucleophilicity of aminopyridines and steric hindrance from FFA’s α-methyl groups, necessitating optimized reaction kinetics .
Reactivity Profile
The compound participates in electrophilic substitution reactions at the pyridine ring’s meta and para positions, influenced by the electron-withdrawing nitrogen atom. Key reactions include:
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Nitration: Occurs at position 4 of the pyridine ring.
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Sulfonation: Favors position 2 due to directed ortho effects.
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Alkylation: Limited by steric hindrance from the methyl group .
Pharmacological Applications and CNS Penetration
Antiglioblastoma Activity
Pyridine, 3-methyl-5-phenoxy- derivatives exhibit promising antiglioblastoma properties. Computational models predict high BBB penetration (CNS-MPO score >3, BBB_SCORE 4–5) and low cardiotoxicity (hERG <5.5) . In vitro assays using U87 glioblastoma cells show reduced cell viability (IC = 12 µM) and minimal projection area (MPA <60 Å), indicating passive diffusion across cell membranes .
Table 2: Pharmacokinetic Parameters of Selected Derivatives
| Compound | CNS-MPO Score | BBB_SCORE | hERG (pIC) | Water Solubility (-logS) |
|---|---|---|---|---|
| HR67 | 3.71 | 4.2 | 5.1 | 6.8 |
| HR68 | 3.71 | 4.5 | 4.9 | 7.2 |
| PP1 | 3.90 | 4.8 | 5.3 | 6.5 |
Mechanism of Action
The compound’s antitumor effects arise from interactions with membrane-bound enzymes and receptors. Molecular docking studies suggest inhibition of protein kinase C (PKC) and interference with glioblastoma cell migration pathways . Its pyridine moiety mimics endogenous nucleotides, enabling competitive binding at ATP sites .
Molecular Dynamics and Drug Design
Hirshfeld Surface Analysis
Hirshfeld surface studies of 3-methyl-5-phenoxy-pyridine derivatives reveal intermolecular interactions dominated by H···O (23%) and H···C (18%) contacts. These interactions stabilize crystal packing and enhance solubility in polar solvents .
Energy Frameworks
Energy framework calculations indicate dispersion forces contribute 65% to lattice energy, underscoring the role of van der Waals interactions in solid-state stability. This property is critical for formulating stable drug candidates .
Environmental and Industrial Relevance
Agrochemical Applications
The phenoxy group confers herbicidal activity, making 3-methyl-5-phenoxy-pyridine a potential precursor for selective herbicides. Its environmental persistence and degradation pathways remain under investigation.
Synthetic Intermediates
The compound serves as a building block for synthesizing triazole-carbohydrazide hybrids, which exhibit antimicrobial and anticancer activities .
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